N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-2-METHYLPROPYL}-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-2-METHYLPROPYL}-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The cyclopropyl and trifluoromethyl groups are introduced through specific reactions, such as cyclopropanation and trifluoromethylation, respectively. The final step involves the sulfonamide formation, which is achieved by reacting the intermediate compound with a sulfonyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-2-METHYLPROPYL}-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the sulfonamide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
N~4~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-2-METHYLPROPYL}-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-2-METHYLPROPYL}-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N~4~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-2-METHYLPROPYL}-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
- **N~4~-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-2-METHYLPROPYL}-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Uniqueness
The uniqueness of N4-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-2-METHYLPROPYL}-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its specific structural features, such as the presence of both cyclopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H24F3N5O2S |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-2-methylpropyl]-1-ethyl-3-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C17H24F3N5O2S/c1-4-24-10-15(12(3)22-24)28(26,27)21-8-11(2)9-25-14(13-5-6-13)7-16(23-25)17(18,19)20/h7,10-11,13,21H,4-6,8-9H2,1-3H3 |
InChI Key |
ORZMCAKDRZTRPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)NCC(C)CN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Origin of Product |
United States |
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